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Lin 3 protein

Cat. No.: B1176550
CAS No.: 148412-70-8
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Description

Contextualization as an Epidermal Growth Factor (EGF)-like Ligand

The lin-3 gene in C. elegans encodes a protein that is structurally and functionally homologous to the epidermal growth factor (EGF) family of signaling ligands. nih.govnih.gov This classification is based on the presence of a characteristic EGF motif within its extracellular domain. nih.gov Like other EGF family members, LIN-3 is synthesized as a transmembrane precursor protein which includes an extracellular domain, a single transmembrane domain, and a cytoplasmic domain. nih.govbiologists.com It is proposed that the precursor can be cleaved by a protease to release a soluble, extracellular EGF domain that functions as the active signaling molecule. nih.govbiologists.com

LIN-3 functions as the primary ligand for the LET-23 receptor, a transmembrane tyrosine kinase that is the C. elegans homolog of the vertebrate EGF receptor (EGFR). nih.govbiologists.comuniprot.org The binding of LIN-3 to LET-23 initiates a cascade of intracellular signaling events, most notably the Ras/MAPK (mitogen-activated protein kinase) pathway, which in turn regulates the transcription of target genes to control specific developmental outcomes. nih.govbiologists.comnih.gov The precise spatial and temporal expression of the lin-3 gene is a primary mechanism for activating this signaling pathway in specific cells at specific times during development. biologists.com

Overview of its Multifaceted Roles in Metazoan Development

The LIN-3/LET-23 signaling pathway is pleiotropic, meaning it is involved in numerous, distinct developmental processes throughout the life of C. elegans. Its functions are not limited to a single tissue or developmental stage, highlighting its importance as a versatile signaling module.

Key developmental roles of LIN-3 include:

Vulval Induction : LIN-3's most extensively studied role is as the inductive signal for hermaphrodite vulval development. nih.gov Secreted from a single gonadal cell called the anchor cell (AC), LIN-3 forms a concentration gradient that patterns the fates of the underlying vulval precursor cells (VPCs). biologists.comyoutube.com The VPC closest to the AC receives the highest concentration of LIN-3 and adopts the primary (1°) cell fate, while adjacent cells receive lower concentrations and adopt secondary (2°) fates. youtube.com Cells receiving little to no LIN-3 signal adopt a non-vulval, tertiary (3°) fate. youtube.com The precise regulation of the lin-3 expression level in the anchor cell is critical for this patterning. nih.gov

Male Spicule Development : In male nematodes, the LIN-3/LET-23 pathway is essential for the development of the copulatory spicules. biologists.comresearchgate.net It mediates a positional signal from the F and U cells that is necessary to specify anterior cell fates within the male B lineage. biologists.com

Programmed Cell Death (PCD) : Counterintuitively for a growth factor, LIN-3 also functions as an extrinsic signal to promote the programmed cell death of specific cells. nih.gov It achieves this by activating the LET-23/RAS/MAPK pathway, which leads to the transcriptional activation of the pro-apoptotic gene egl-1. nih.govplos.org This demonstrates that the outcome of EGF signaling can be context-dependent, leading to proliferation and differentiation in some cells and apoptosis in others.

Fertility and Ovulation : LIN-3 signaling is required for hermaphrodite fertility. nih.gov Specifically, it plays a role in ovulation by promoting gonadal sheath cell contractions and the dilatation of the spermatheca, which is mediated through its receptor LET-23 and a subsequent phospholipase C-mediated calcium signaling cascade. uniprot.orguniprot.org

Maintenance of VPC Competence : Beyond inducing vulval fates, LIN-3 signaling from the gonad also plays a role in maintaining the competence of VPCs to respond to the inductive signal by preventing their premature fusion with the surrounding hypodermal syncytium. pnas.org

**Table 1: Key Developmental Roles of LIN-3 Protein in *C. elegans***

Developmental ProcessSignaling SourceTarget Cells/TissueOutcome of LIN-3 SignalingReferences
Vulval InductionAnchor Cell (AC)Vulval Precursor Cells (VPCs)Induces and patterns 1° and 2° vulval cell fates. nih.govbiologists.comyoutube.com
Male Spicule DevelopmentF and U cellsMale B-lineage cellsSpecifies anterior cell fates for spicule formation. biologists.comresearchgate.net
Programmed Cell DeathVarious (extrinsic signal)Specific somatic cells (e.g., ABpl/rpppapp)Promotes apoptosis via transcriptional activation of egl-1. nih.govplos.org
OvulationSpermathecaGonadal sheath cellsPromotes sheath cell contractions and spermatheca dilatation. uniprot.org
Behavioral QuiescenceALA NeuronPharyngeal and motor neuronsReduces pharyngeal pumping and locomotion before molting. nih.govuniprot.org
VPC CompetenceGonadVulval Precursor Cells (VPCs)Prevents fusion with hyp7, maintaining developmental potential. pnas.org
Larval ViabilityGerm line and/or pharynxMultiple tissuesEssential for progression through larval development. nih.govnih.gov

Table 2: Core Components of the LIN-3 Signaling Pathway in Vulval Development

ComponentProtein NameClass/FunctionRole in the PathwayReferences
LigandLIN-3EGF-like Growth FactorBinds to and activates the LET-23 receptor. nih.govnih.gov
ReceptorLET-23Receptor Tyrosine Kinase (EGFR homolog)Transduces the extracellular LIN-3 signal across the plasma membrane. nih.govuniprot.orgnih.gov
Adaptor ProteinSEM-5Adaptor protein (Grb2 homolog)Recruited to activated LET-23 and activates LET-60 Ras. nih.govnih.gov
G-ProteinLET-60GTPase (Ras homolog)Triggers the downstream kinase cascade upon activation. nih.govbiologists.com
Kinase CascadeLIN-45 / MEK-2 / MPK-1MAP Kinase Cascade (Raf/MEK/ERK homologs)Relays and amplifies the signal through sequential phosphorylation. nih.gov
Transcription FactorLIN-1ETS-domain Transcription FactorPhosphorylated by MPK-1, leading to regulation of target gene expression. nih.govplos.org
Transcription FactorLIN-31Forkhead Transcription FactorForms a complex with LIN-1 to repress vulval fates; phosphorylation of LIN-1 disrupts this complex. youtube.comuniprot.org

Properties

CAS No.

148412-70-8

Molecular Formula

C8H9NO3

Synonyms

Lin 3 protein

Origin of Product

United States

Molecular Architecture and Biosynthesis of Lin 3 Protein

Structural Domains and Functional Motifs

The LIN-3 protein is synthesized as a transmembrane precursor, a common feature among members of the EGF family of growth factors. plos.orgbiologists.com Its architecture consists of distinct domains that are crucial for its function.

Extracellular Domain: This portion of the protein contains the single, highly conserved Epidermal Growth Factor (EGF) motif. plos.org This EGF domain is the functional unit that binds to and activates the LET-23 receptor on target cells. biologists.com The proper folding and presentation of this motif are essential for its signaling activity.

Transmembrane Domain: A single-pass transmembrane helix anchors the LIN-3 precursor protein in the cell membrane, separating the extracellular and intracellular regions. plos.org

Cytoplasmic Domain: This intracellular portion of the protein also plays a significant role in its function. Research correlating mutant phenotypes with molecular lesions has revealed functional subdivisions within this domain. The N-terminal part of the cytoplasmic domain is important for the general functions of LIN-3 across all tissues. In contrast, the C-terminal region of the cytoplasmic domain is implicated in more tissue-specific roles of the protein.

This modular architecture allows for multiple levels of regulation, from ligand-receptor interaction at the cell surface to potential intracellular signaling roles or trafficking regulation mediated by the cytoplasmic tail.

Domain/MotifLocationKey FunctionReference
EGF DomainExtracellularBinds and activates the LET-23 receptor. plos.orgbiologists.com
Transmembrane DomainMembrane-spanningAnchors the precursor protein in the plasma membrane. plos.org
N-Terminal Cytoplasmic DomainIntracellularContributes to general LIN-3 functions in all tissues.
C-Terminal Cytoplasmic DomainIntracellularInvolved in tissue-specific LIN-3 functions.

Precursor Processing and Secretion Mechanisms

The biological activity of LIN-3 as a signaling molecule is dependent on its processing and secretion. LIN-3 is initially synthesized as an inactive transmembrane precursor protein. plos.orgbiologists.com Activation and secretion are achieved through proteolytic cleavage.

It is proposed that an unidentified protease cleaves the LIN-3 precursor in the extracellular domain, releasing the soluble EGF motif. biologists.com This liberated EGF domain is the active, secreted form of the protein that can then diffuse and act as an extrinsic signal to neighboring or distant cells. plos.org This cleavage event is a critical regulatory step. Unlike in other organisms like Drosophila, where the activation of EGF signaling is primarily regulated by the cleavage of broadly expressed ligands, C. elegans relies on the highly specific, cell-by-cell transcriptional regulation of the lin-3 gene itself. biologists.com This ensures that the signal is produced only in specific cells at specific times, such as by the anchor cell to induce vulval precursor cells. biologists.com The subsequent proteolytic release allows the signal to travel to the receiving cells.

Post-Translational Modulations and Regulatory Implications

Post-translational modifications (PTMs) are biochemical alterations that occur after a protein is synthesized and are crucial for regulating the function, localization, and stability of many proteins. Common PTMs include phosphorylation, glycosylation, and ubiquitination.

In the context of the LIN-3 protein itself, specific PTMs like glycosylation or phosphorylation have not been extensively documented in the reviewed scientific literature. The primary post-translational regulatory event described for LIN-3 is its proteolytic processing, as detailed in the previous section. plos.orgbiologists.com

The regulatory implication of this cleavage is profound. It effectively converts a membrane-tethered protein into a soluble, diffusible ligand. This allows for the formation of a concentration gradient of the LIN-3 signal, which is critical for patterning tissues. For instance, different concentrations of the secreted LIN-3 EGF domain can induce distinct vulval cell fates, demonstrating that the processing of the precursor is key to its complex biological output. The precise control over where and when this cleavage occurs represents a major checkpoint in the regulation of LIN-3 activity.

Lin 3 Protein in Receptor Mediated Signaling Pathways

The LIN-3/LET-23 Epidermal Growth Factor Receptor (EGFR) Axis

The LIN-3/LET-23 axis constitutes a primary signaling pathway initiated by the LIN-3 ligand binding to the LET-23 receptor, the C. elegans homolog of the mammalian EGFR. nih.govuniprot.orgbiologists.combiologists.com This interaction is critical for transmitting extracellular signals that regulate diverse cellular processes and developmental fates. nih.govuniprot.orgbiologists.combiologists.complos.org In the context of vulval development, LIN-3 is secreted by the anchor cell (AC) and acts as an inductive signal for the vulval precursor cells (VPCs). biologists.comnih.govmolbiolcell.orgfrontiersin.orgplos.org The graded concentration of LIN-3 received by the VPCs determines their cell fates. nih.govbiologists.com

Ligand-Receptor Binding Dynamics and Activation

LIN-3 is synthesized as a transmembrane precursor protein containing an extracellular EGF motif. nih.govbiologists.com Proteolytic cleavage is proposed to release the extracellular domain, allowing it to bind to the LET-23 receptor on target cells. biologists.com The binding of LIN-3 to the extracellular domain of LET-23 triggers conformational changes in the receptor, leading to receptor dimerization and activation of its intracellular tyrosine kinase domain. nih.gov This activation involves trans-autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. nih.gov These phosphorylated tyrosine residues serve as docking sites for intracellular signaling proteins containing SH2 or PTB domains, initiating downstream signaling cascades. nih.gov Studies on LET-23 activation suggest that while receptor oligomerization is typically necessary, the mechanistic details of activation can differ from human EGFR, indicating potential variations in allosteric interactions within kinase oligomers. nih.gov The polarized secretion of LIN-3 by the AC and the basolateral localization of LET-23 in VPCs are crucial for establishing a directional signal and robust vulval induction. molbiolcell.orgnih.govethz.ch

Intracellular Signal Transduction via Ras/MAPK Cascade

A major downstream signaling cascade activated by the LIN-3/LET-23 axis is the conserved Ras/MAPK pathway. nih.govuniprot.orgbiologists.combiologists.complos.orgplos.orgnih.govlife-science-alliance.org This pathway is essential for transducing the extracellular LIN-3 signal into intracellular responses that ultimately affect gene expression and cell fate. nih.govbiologists.complos.orgplos.orglife-science-alliance.org

Following the activation and phosphorylation of the LET-23 receptor, the adaptor protein SEM-5 (homologous to human Grb2) is recruited from the cytosol to the plasma membrane by binding to the phosphorylated tyrosine residues on LET-23. nih.govfrontiersin.orgnih.govmicropublication.org SEM-5, in turn, recruits SOS-1 (Son of Sevenless), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras. frontiersin.orgnih.govmicropublication.org SOS-1 facilitates the exchange of GDP for GTP on the small GTPase LET-60 (the C. elegans Ras homolog), thereby activating LET-60. nih.govfrontiersin.orgnih.govmicropublication.org Activated, GTP-bound LET-60 is a key signaling node that propagates the signal downstream. nih.govfrontiersin.org

Here is a table summarizing the upstream components:

ComponentRole in PathwayMammalian Homolog
LET-23Receptor Tyrosine KinaseEGFR
SEM-5Adaptor ProteinGrb2
SOS-1Guanine Nucleotide Exchange FactorSOS1
LET-60Small GTPaseRas

Activated LET-60/Ras then interacts with and activates LIN-45 (the C. elegans Raf ortholog), a serine/threonine kinase. nih.govfrontiersin.orgnih.govbiorxiv.org LIN-45 subsequently phosphorylates and activates MEK-2 (a MAPK kinase or MEK). nih.govfrontiersin.orgnih.govbiorxiv.orgresearchgate.net Finally, activated MEK-2 phosphorylates and activates MPK-1 (an ERK ortholog), a mitogen-activated protein kinase (MAPK). nih.govplos.orgfrontiersin.orgnih.govbiorxiv.orgresearchgate.net MPK-1 is the terminal kinase in this core cascade and, once phosphorylated, can translocate to the nucleus to regulate the activity of various transcription factors. nih.gov The scaffold protein KSR-1 is also involved in facilitating this kinase cascade. biorxiv.orgresearchgate.netduke.edu

Here is a table summarizing the kinase cascade components:

ComponentRole in PathwayMammalian Homolog
LIN-45MAP Kinase Kinase KinaseRaf
MEK-2MAP Kinase KinaseMEK
MPK-1Mitogen-Activated Protein KinaseERK

Downstream Transcriptional Regulation: LIN-1 and Target Genes (e.g., egl-1)

Activated MPK-1/ERK can regulate the transcription of target genes by phosphorylating specific transcription factors. nih.gov A key downstream target of the LIN-3/LET-23/Ras/MAPK pathway is the ETS domain-containing transcription factor LIN-1. nih.govplos.orgnih.gov In the context of programmed cell death (PCD), LIN-1 is positively regulated by this pathway. nih.govplos.orgnih.gov LIN-1 binds to the promoter of the pro-apoptotic gene egl-1 and activates its transcription. nih.govplos.orgnih.govresearchgate.net This transcriptional activation of egl-1 is a crucial step in promoting the death of specific cells during C. elegans development. nih.govplos.orgnih.gov Thus, the LIN-3 signal, transduced through the Ras/MAPK pathway, ultimately influences cell fate decisions by regulating the expression of genes like egl-1 via transcription factors such as LIN-1. nih.govplos.orgnih.gov

Here is a table summarizing the downstream transcriptional regulators and target gene:

ComponentRole in PathwayMammalian Homolog
LIN-1ETS Domain Transcription FactorELK1
egl-1Pro-apoptotic gene (target of LIN-1)(No direct homolog listed in sources)

Crosstalk with Complementary Signaling Networks

While the LIN-3/LET-23/Ras/MAPK pathway is a central signaling module, it does not operate in isolation. It engages in crosstalk with other signaling networks to fine-tune developmental outcomes and ensure robust cell fate specification. In C. elegans vulval development, the LIN-3/LET-23 pathway interacts with the LIN-12/Notch signaling pathway. nih.govlife-science-alliance.orgplos.org While the Ras/MAPK pathway primarily specifies the primary (1°) cell fate in response to high levels of LIN-3, the Notch pathway mediates lateral signaling between VPCs, promoting the secondary (2°) cell fate. nih.govlife-science-alliance.orgplos.org This interplay between inductive (LIN-3/LET-23) and lateral (LIN-12/Notch) signals, along with inhibitory pathways defined by synthetic multivulva (synMuv) genes that repress ectopic LIN-3 expression, contributes to the precise patterning of vulval cell fates. nih.govplos.orgplos.org

The LET-23 receptor can also activate signaling pathways independent of LET-60/Ras, such as a phospholipase C (PLC)-mediated Ca²⁺ signaling pathway. uniprot.org This alternative pathway, downstream of LIN-3 and upstream of PLC-3 and ITR-1, plays a role in processes like ovulation by promoting gonadal sheath cell contractions. uniprot.orguniprot.org Furthermore, the LIN-3/LET-23 pathway's activity can be modulated by environmental factors like starvation, suggesting crosstalk with nutrient sensing pathways such as the TOR-S6K pathway. researchgate.net These interactions highlight the complexity of signaling networks and how LIN-3-mediated signals are integrated with other cues to control diverse biological processes.

Integration with Wnt Signaling Pathway Components (e.g., LIN-44, LIN-17)

While LIN-3 primarily signals through the EGFR pathway, its activity and the outcomes of LIN-3/EGFR signaling are integrated with other pathways, notably the Wnt signaling pathway, in specific developmental contexts. Both LIN-3/EGFR and Wnt pathways are involved in regulating developmental processes such as vulval precursor cell competence and the specification of P12 fate in C. elegans. pnas.orgunl.edu

Research indicates that two Wnt-encoding genes, cwn-1 and egl-20, are significant in preventing the fusion of vulval precursor cells (VPCs) with the hypodermal syncytium, hyp7, in the second larval stage, a process required for competence to respond to the LIN-3 inductive signal. pnas.org Synergy between the LET-23 receptor and BAR-1, a component of the Wnt pathway, also suggests an interaction at the pathway level to promote competence. pnas.org Furthermore, the specification of P12 fate involves the interaction between the Ras signaling pathway (including lin-3, let-23, and let-60) and the Wnt pathway (including lin-44, lin-17, and bar-1), alongside Hox genes. unl.edu

LIN-44 is a Wnt ligand, and LIN-17 is a Frizzled family Wnt receptor. unl.edubiologists.comnih.gov While LIN-44 and LIN-17 are known to regulate processes like neuronal polarity and dendrite development, the integration with LIN-3 signaling appears to occur where both pathways converge to regulate shared developmental outcomes rather than through direct interaction between LIN-3 and LIN-44/LIN-17 components themselves based on the provided search results. biologists.comnih.govpnas.org

Interaction with Notch Signaling (e.g., LIN-12)

LIN-3/EGFR signaling interacts with LIN-12/Notch signaling during C. elegans vulval development. LIN-12 is a Notch receptor that plays essential roles in cell fate decisions requiring cell-cell interactions. uniprot.orgplos.orgbiologists.compnas.orgmicropublication.org In the context of vulval development, the inductive signal from LIN-3, produced by the anchor cell, specifies the primary (1°) vulval cell fate in the VPCs. caltech.edupnas.orgplos.org Subsequently, LIN-12/Notch function is required to specify the secondary (2°) cell fates in the adjacent VPCs (P5.p and P7.p) through lateral inhibition, thereby antagonizing EGF signaling. pnas.orgplos.org

Studies have shown that the inductive signaling pathway, activated by LIN-3, can negatively regulate the accumulation of LIN-12 protein in the VPCs. biologists.com This suggests a mechanism by which the LIN-3/EGFR pathway influences the activity of the LIN-12/Notch pathway, contributing to the precise patterning of vulval cell fates.

Modulation by Inositol 1,4,5-Trisphosphate (IP3) Signaling Pathway (e.g., plc-3, itr-1)

LIN-3/EGFR signaling is also coupled to the Inositol 1,4,5-Trisphosphate (IP3) signaling pathway through the activation of phospholipase C-gamma (PLC-γ), encoded by plc-3, and the IP3 receptor (IP3R), encoded by itr-1. uniprot.orgresearchgate.netnih.govnih.govoup.com Activation of the LET-23 receptor by LIN-3 can trigger signaling through PLC-3, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce IP3. researchgate.net IP3 then binds to the ITR-1 receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. researchgate.net

This PLC-γ/IP3 receptor pathway downstream of LIN-3/EGFR signaling is involved in several processes, including ovulation, where it promotes gonadal sheath cell contractions and spermatheca dilatation. uniprot.orgresearchgate.net It has also been implicated in mediating the positive effects of EGF signaling on healthy aging, including extended locomotory function and increased lifespan, potentially through calcium signaling. nih.govnih.gov While the Ras pathway is involved in cell fate specification downstream of EGFR, the PLC-γ/IP3 receptor pathway appears to mediate other outcomes like healthy aging and ovulation. nih.govnih.govoup.com

Regulation by LIN-2/7/10 Scaffolding Complex

The activity and localization of the LET-23 EGFR, the primary receptor for LIN-3, are critically regulated by an evolutionarily conserved tripartite scaffolding complex composed of LIN-2 (CASK), LIN-7 (Veli), and LIN-10 (Mint). plos.orgembopress.orgnih.govbiorxiv.org This LIN-2/7/10 complex is essential for the proper localization of the LET-23 receptor to the basolateral membrane of the vulval precursor cells (VPCs). plos.orgembopress.orgnih.govbiorxiv.org

The basolateral localization of LET-23 is crucial because the inductive LIN-3 signal is secreted by the anchor cell, which is positioned basally to the VPCs. plos.orgembopress.org By ensuring the receptor is present at the correct cellular location, the LIN-2/7/10 complex facilitates efficient engagement of LET-23 with the LIN-3 ligand, thereby enabling vulval induction. plos.orgembopress.orgnih.govbiorxiv.org Loss-of-function mutations in any of the lin-2, lin-7, or lin-10 genes lead to the mislocalization of LET-23 EGFR to the apical membrane, preventing its efficient activation by LIN-3 and resulting in vulvaless phenotypes. plos.orgembopress.org Research suggests that the LIN-2/7/10 complex likely forms on the Golgi and plays a role in targeting LET-23 EGFR trafficking to the basolateral membrane. nih.gov

Transcriptional and Post Transcriptional Regulation of Lin 3 Gene Expression

Cis-Regulatory Elements Governing lin-3 Transcription

Transcriptional regulation of lin-3 is mediated by specific DNA sequences located within its promoter and enhancer regions. These cis-regulatory elements serve as binding sites for various transcription factors, influencing the rate and specificity of lin-3 gene expression.

Promoter Regions and Enhancer Modules

The C. eleganslin-3 gene possesses alternative promoter regions, each containing transcriptional and translational start sites. nih.gov A specific cis-regulatory module situated immediately upstream of the second promoter, located within the first intron of the upstream transcript, is responsible for driving lin-3 expression specifically in the anchor cell during vulval development. nih.govplos.org This 59 bp enhancer element is sufficient to activate lin-3 transcription solely in the anchor cell. nih.govbiologists.com

Transcription Factor Binding Sites (e.g., NHR, E-boxes)

The 59 bp anchor cell-specific enhancer contains critical transcription factor binding sites essential for lin-3 expression. These include two E-box elements and one FTZ-F1 nuclear hormone receptor (NHR) binding site. nih.govbiologists.complos.orgfigshare.com Mutagenesis studies have demonstrated that both the E-boxes and the NHR binding site are necessary for lin-3 expression in the anchor cell. nih.govbiologists.com The E-protein/Daughterless homolog HLH-2, a basic helix-loop-helix (bHLH) protein, binds to both E-box elements. biologists.com Unidentified nuclear hormone receptor(s) are also indicated to be necessary for lin-3 transcription in the anchor cell. nih.govbiologists.com The lin-3(e1417) mutation, which results in a vulvaless phenotype, involves a single nucleotide substitution within the NHR binding site, leading to a significant reduction in lin-3 expression in the anchor cell. biologists.complos.org

Evolutionary studies have shown that while the lin-3 regulatory region in C. elegans requires this triplet of binding sites (two E-boxes and one NHR site) for anchor cell expression, other Caenorhabditis species may have different requirements, highlighting the evolution of cis-regulatory elements. nih.govplos.org

Table 1: Key Cis-Regulatory Elements in the lin-3 Anchor Cell Enhancer

Element TypeNumberFunction in lin-3 ExpressionBound by
E-box elements2Necessary for AC expressionHLH-2 (E-protein/Daughterless homolog)
NHR binding site (FTZ-F1)1Necessary for AC expressionUnidentified nuclear hormone receptor(s), NHR-25 (in vitro) biologists.complos.org

Trans-Acting Factors Modulating lin-3 Transcriptional Activity

The transcriptional activity of the lin-3 gene is also controlled by various trans-acting factors, including both negative and positive regulators.

Mechanisms of lin-3 mRNA Stability and Translational Control (e.g., LIN-66/EIF-3.G)

Recent research in C. elegans has highlighted the role of the nematode-specific protein LIN-66 and the eukaryotic translation initiation factor 3 subunit G (EIF-3.G) in modulating protein translation. Although the direct impact of LIN-66 and EIF-3.G specifically on lin-3 mRNA stability or its dedicated translational control is not extensively detailed in the provided search results, studies have established a functional interaction between these two proteins in regulating the translation of certain target mRNAs, particularly in cholinergic motor neurons biorxiv.orgelifesciences.orgesn.ac.lkuniprot.org.

LIN-66 is characterized by largely low-complexity amino acid sequences and contains a cold-shock domain that is critical for its function biorxiv.orgelifesciences.orgesn.ac.lkuniprot.org. EIF-3.G is a component of the multi-subunit eukaryotic translation initiation factor 3 (eIF3) complex, which is essential for initiating protein synthesis by facilitating the assembly of the pre-initiation complex on mRNA biorxiv.orgelifesciences.orguniprot.org.

Studies, including unbiased genetic suppressor screens, have identified lin-66 as a mediator of eif-3.g-dependent protein translation biorxiv.orgelifesciences.orguniprot.org. LIN-66 exhibits somatic cytoplasmic localization and shows a close association with EIF-3.G within cholinergic motor neurons biorxiv.orgelifesciences.orgesn.ac.lk. The proposed mechanism suggests that LIN-66 facilitates stimuli-dependent protein translation, potentially by enhancing the interaction between target mRNAs and EIF-3.G biorxiv.orgelifesciences.org. This interaction is thought to be involved in modulating the translation of mRNAs containing GC-rich 5' UTRs, with the translation of the protein HLH-30 cited as an example of an EIF-3.G target influenced by LIN-66 esn.ac.lkuniprot.org.

Genetic analyses indicate that lin-66 acts cell-autonomously in cholinergic motor neurons to influence eif-3.g function uniprot.org. The identification of lin-66 in genetic screens related to vulval development, a process heavily dependent on LIN-3 signaling, suggests a broader context for LIN-66's translational regulatory role within developmental pathways where lin-3 is active uniprot.org.

While the precise mechanisms by which LIN-66 and EIF-3.G might influence lin-3 mRNA specifically, in terms of its stability or translational efficiency, are not explicitly detailed in the provided literature, their established roles in modulating general protein translation and their association with developmental processes where LIN-3 is key highlight them as potential, albeit indirectly linked, players in the broader landscape of lin-3 gene expression control at the post-transcriptional level.

Here is a summary of the key proteins discussed in the context of LIN-66/EIF-3.G mediated translation:

Protein NameOrganismRoleKey Associated Factors/Domains
LIN-66C. elegansMediates EIF-3.G-dependent protein translationCold-shock domain, Low-complexity sequences
EIF-3.GC. elegansSubunit of eIF3, involved in translation initiation and modulationZinc-Finger, RNA recognition motif
eIF3EukaryotesEssential for translation initiationMulti-subunit complex
HLH-30C. elegansExample target mRNA whose translation is modulated by EIF-3.G/LIN-66Contains GC-rich 5' UTR

Developmental Processes Orchestrated by Lin 3 Protein Signaling

Caenorhabditis elegans Vulval Development Induction

Vulval development in the C. elegans hermaphrodite is a classic model for studying organogenesis and cell fate specification driven by intercellular signaling. The LIN-3 protein is the primary inductive signal that initiates this process. uniprot.orguniprot.orgnih.govwikigenes.orguniprot.orguniprot.orguniprot.orgnih.govnih.govnih.govplos.orgresearchgate.netnih.gov This signal emanates from the anchor cell (AC), a specialized cell in the somatic gonad. uniprot.orguniprot.orguniprot.orgplos.orgnih.govnih.gov The binding of LIN-3 to its receptor, the LET-23 receptor tyrosine kinase, on the adjacent vulval precursor cells (VPCs) triggers a signal transduction cascade, primarily involving the Ras/MAPK pathway. uniprot.orgwikigenes.orguniprot.orgnih.govnih.govplos.orgresearchgate.netnih.gov

The anchor cell is the source of the inductive signal for vulval development. uniprot.orguniprot.orguniprot.orgplos.orgnih.govnih.govwormbase.org Genetic studies, including mutation analysis and transgene experiments, have demonstrated that lin-3 activity is required for VPCs to adopt vulval fates. uniprot.orguniprot.org Expression of lin-3 is specifically detected in the anchor cell at the time of vulval induction. uniprot.orguniprot.org Furthermore, expression of lin-3 in the anchor cell is sufficient to induce vulval fates, and ablation of the gonadal precursors, which prevents AC development, significantly reduces the ability of lin-3 transgenes to stimulate vulval development. uniprot.orguniprot.org LIN-3 is synthesized as a transmembrane precursor, and the secreted extracellular EGF domain is capable of inducing vulval fates. uniprot.orguniprot.org

The C. elegans hermaphrodite has six multipotent VPCs (P3.p, P4.p, P5.p, P6.p, P7.p, and P8.p) that form an equivalence group. uniprot.orgnih.govnih.govnih.govplos.orgresearchgate.netuniprot.org In response to signals, these cells adopt one of three fates: 1°, 2°, or 3°. uniprot.orgnih.govnih.govnih.govplos.orgresearchgate.netuniprot.org The invariant pattern of fates in a wild-type animal is typically 3°-3°-2°-1°-2°-3°. uniprot.orgnih.govnih.govnih.govplos.org The LIN-3 inductive signal plays a critical role in specifying the 1° and 2° vulval fates. uniprot.orguniprot.orguniprot.orgnih.govnih.govplos.orgnih.govbiorxiv.org The concentration of the LIN-3 signal received by the VPCs determines their fate. uniprot.orgnih.govnih.govnih.govbiorxiv.org High levels of LIN-3 induce the 1° fate in the VPC closest to the AC (P6.p), while lower levels induce the 2° fate in the adjacent VPCs (P5.p and P7.p). uniprot.orgnih.govnih.govnih.govbiorxiv.org The more distal VPCs (P3.p, P4.p, and P8.p), which receive little inductive signal, adopt the non-vulval 3° fate. uniprot.orgnih.govnih.gov

Precise spatial and temporal regulation of lin-3 expression and LIN-3 activity is crucial for proper vulval development. uniprot.org lin-3 expression is primarily restricted to the anchor cell during the early L3 larval stage, coinciding with the period of vulval induction. uniprot.orgplos.orguniprot.org The level of LIN-3 in the AC must be precisely regulated; reduced activity leads to a vulvaless phenotype, while overexpression can result in a multivulva phenotype where extra VPCs adopt vulval fates. uniprot.orguniprot.org Polarized secretion of LIN-3 by the AC towards the nearest VPC (P6.p) is also important for robust vulval induction. plos.org

Vulval patterning is a result of the integrated action of multiple intercellular signals. uniprot.orgnih.govnih.govnih.gov The inductive signal is the LIN-3 protein secreted by the anchor cell, which activates the LET-23 receptor in the VPCs. uniprot.orguniprot.orgnih.govwikigenes.orguniprot.orguniprot.orgnih.govnih.govplos.org An inhibitory signal, mediated by the lin-15 locus, acts to prevent VPCs from adopting vulval fates in the absence of the inductive signal. uniprot.orgnih.govnih.govplos.orguniprot.org lin-15 acts upstream of let-23 as a negative regulator. uniprot.org Additionally, a lateral signal, mediated by the LIN-12 Notch receptor, operates between the induced VPCs. uniprot.orgnih.govuniprot.orgnih.govnih.govplos.org This lateral signal, produced by the 1° cell (P6.p), inhibits adjacent VPCs (P5.p and P7.p) from also adopting the 1° fate, thereby promoting the 2° fate in these cells. uniprot.orgnih.govnih.govnih.govplos.org The interplay between the LIN-3 inductive gradient and the LIN-12 lateral signal establishes the final 3°-3°-2°-1°-2°-3° pattern. uniprot.orgnih.govnih.govnih.govbiorxiv.org

Specification of Male Spicule Development

LIN-3 signaling is also involved in the development of the male spicules, a component of the male reproductive anatomy. uniprot.orgplos.orguniprot.orguniprot.org The lin-3/let-23 pathway mediates an inductive signal originating from the F and U cells, which are located in the rectal epithelium. nih.govnih.govwormbase.org This signal promotes the adoption of anterior fates by precursor cells in the male B lineage, which gives rise to the spicules. nih.govnih.govwormbase.org Reduction-of-function mutations in lin-3, as well as other genes in the pathway like let-23, sem-5, let-60, and lin-45, disrupt the normal fate specification of these anterior cells. nih.govwormbase.org Conversely, ubiquitous activation of the pathway can cause posterior cells to inappropriately adopt anterior fates. nih.gov The lin-15 gene also acts as a negative regulator of let-23 activity in spicule development, similar to its role in vulval induction. nih.gov

Participation in Programmed Cell Death (PCD) Pathways

LIN-3, acting as an extrinsic signal, promotes the programmed cell death of specific cells in C. elegans. plos.orgnih.gov Loss of LIN-3 or its receptor, LET-23, results in a reduction of these cell deaths, while increased LIN-3 or LET-23 signaling leads to an increase in cell deaths. plos.org This indicates that the level of LIN-3/EGF signaling is critical for precisely determining the life-versus-death fate of certain cells. plos.orgnih.gov

Activation of Pro-apoptotic Genes (e.g., egl-1)

The LIN-3 signal is transduced through the LET-23 receptor to activate the LET-60/RAS-MPK-1/ERK MAPK pathway. plos.orgnih.gov This pathway subsequently activates the ETS domain-containing transcription factor LIN-1. plos.orgnih.gov LIN-1 binds to and activates the transcription of the key pro-apoptotic gene egl-1, which ultimately leads to the death of specific cells. plos.orgnih.gov This mechanism provides a molecular basis for the death-promoting function of LIN-3/EGF. plos.orgnih.gov Extrinsic signals like LIN-3 can function cell nonautonomously to transcriptionally activate egl-1 in cells fated to die. annualreviews.org

Cell-Autonomous and Non-Autonomous Roles in PCD

While the core apoptotic pathway genes like ced-4 and ced-3 are required cell-autonomously within the dying cell, upstream signals that activate apoptosis can function in a cell-non-autonomous manner. scholaris.ca Research indicates that secreted LIN-3 induces cell death through the receptor LET-23, which acts in a cell-autonomous manner during PCD. nih.gov However, LIN-3 itself acts as an extrinsic signal, promoting specific somatic PCDs. nih.gov The LIN-3/EGF signal can be secreted from one cell and facilitate the death of distant cells by activating egl-1 transcription in those doomed cells via the transcription factor LIN-1. nih.gov Intestine-specific expression of LIN-3 has been shown to rescue cell death defects in lin-3 mutants and cause ectopic cell deaths in wild-type worms, further supporting its cell-non-autonomous role. researchgate.net

Influence on Behavioral Quiescence and Larval Molting

LIN-3 signaling also has a non-developmental effect on behavior in C. elegans. nih.gov Ectopic expression of LIN-3 at any developmental stage can induce a reversible cessation of feeding and locomotion, a state known as behavioral quiescence. nih.gov These effects are mediated by neuronal EGFR (LET-23) and downstream components like phospholipase C-gamma (PLC-gamma). nih.gov Activation of EGFR within a single neuron, ALA, is sufficient to induce this quiescent state. nih.gov This pathway modulates the cessation of pharyngeal pumping and locomotion that naturally occurs during lethargus, the quiescent period preceding each larval molt. nih.govjneurosci.org Overexpression of EGF protein encoded by lin-3 has been shown to increase quiescence. researchgate.net

Diversified Cell Fate Specification Beyond Vulval Development (e.g., P12 neuroblast, uv1 cells)

Although LIN-3 was initially discovered for its essential role in vulval development, it is also required for the specification of other cell fates. biologists.comcaltech.edu LIN-3 signaling plays a role in the cell fate specification of the P12 neuroblast and the uterine uv1 cells. biologists.comcaltech.edu The response to LIN-3 is mediated by the EGF receptor (LET-23)/Ras(LET-60)/mitogen-activated protein kinase (MAPK) signal transduction pathway in these contexts, similar to vulval development. biologists.com LIN-3/EGF signaling is known to induce the P12 fate. oup.comnih.gov The lin-3 gene is expressed in cells known to be sources of inductive signals for the EGF receptor pathway, including the vulF cells of the primary vulva, which specify the fate of uv1 cells. biologists.com

Genetic and Methodological Approaches in Lin 3 Protein Research

Classical Genetic Analysis: Forward and Reverse Genetics

Classical genetic analysis, encompassing both forward and reverse genetics, has been fundamental to understanding LIN-3 function. Forward genetics involves identifying genes responsible for a particular phenotype, while reverse genetics starts with a specific gene and investigates its phenotypic effects.

Characterization of lin-3 Loss-of-Function and Gain-of-Function Mutations

Loss-of-function mutations in the lin-3 gene were initially identified through genetic screens for vulval development defects. Recessive, vulvaless (Vul) phenotypes, where vulval precursor cells (VPCs) adopt epidermal fates instead of vulval fates, are characteristic of reduced lin-3 activity caltech.edu. Wild-type lin-3 activity is essential for vulval induction caltech.edu. Strong loss-of-function alleles can even result in a rod-like lethal phenotype in early larval stages nih.gov.

Conversely, gain-of-function mutations or overexpression of lin-3 lead to a dominant multivulva (Muv) phenotype, where extra vulval tissue is formed due to supernumerary VPCs adopting vulval fates caltech.edunih.gov. Transgenes containing multiple copies of wild-type genomic lin-3 DNA can confer this dominant multivulva phenotype caltech.edu. These contrasting phenotypes associated with altered lin-3 activity highlight its crucial role as an inductive signal in vulval development caltech.edu. Loss of LIN-3 or its receptor, LET-23, also reduces the death of specific cells, while excess LIN-3 or LET-23 signaling increases cell deaths, indicating its role in programmed cell death plos.orgnih.gov.

Specific lin-3 alleles characterized include lin-3(e1417), a recessive vulvaless mutation nih.govumn.edu, and lin-3(n1059), a nonsense mutation that causes lethality and sterility nih.govumn.edu. A dominant class A synthetic multivulva (synMuv) mutation was identified in the promoter of the lin-3 gene, establishing lin-3 as a key target of the synMuv genes nih.gov.

Genetic Epistasis Analysis within Signaling Pathways

Genetic epistasis analysis has been a powerful tool to order genes within the signaling pathways in which LIN-3 participates. By examining the phenotypes of double mutants, researchers can infer the functional order of genes.

Epistasis analysis was used to place lin-3 upstream of let-23 (encoding the EGF receptor homolog) in the vulval induction pathway caltech.eduucl.ac.uk. Loss-of-function mutations in lin-3, let-23, and let-60 (encoding a Ras protein) all result in a Vul phenotype ucl.ac.uk. However, double mutants for lin-3 and a dominant gain-of-function allele of let-23 (let-23D) show the Muv phenotype of let-23D, indicating that let-23 acts downstream of lin-3 ucl.ac.uk. Similarly, let-60 was placed downstream of let-23 ucl.ac.uk. This epistasis analysis supported the model where LIN-3 acts as the signal, LET-23 as the receptor, and LET-60 as a downstream component of the intracellular signal transduction pathway ucl.ac.uk.

Epistasis tests have indicated that lin-3 acts upstream of let-23, sem-5, let-341, let-60, lin-45, mek-2, and mpk-1 during vulval induction nih.gov. In the context of programmed cell death, genetic data supports a model where the LIN-3 signal is transduced through LET-23 to activate the LET-60/RAS-MPK-1/ERK MAPK pathway plos.orgnih.gov.

Molecular Genetic Techniques

Molecular genetic techniques have provided further insights into LIN-3 expression, localization, and function.

Transgene Expression and Reporter Constructs (e.g., LIN-3::GFP)

Transgene expression and the use of reporter constructs, particularly LIN-3::GFP fusions, have been crucial for visualizing LIN-3 expression patterns and subcellular localization.

lin-3::gfp reporter constructs have shown that lin-3 is expressed in the anchor cell (AC) at the time of vulval induction, consistent with its role as the inductive signal from the AC nih.govbiologists.com. Expression has also been observed in other tissues, such as the male F and U cells involved in spicule development and the vulF cells of the 1° vulval lineage biologists.com. A lin-3 recorder transgene that retains the ability to stimulate vulval development is expressed specifically in the anchor cell during vulval induction caltech.edu.

Studies using mNeonGreen::LIN-3 (mNGr::lin-3) and GFP::LIN-3 reporters have revealed a polarized distribution of LIN-3 in the AC before and during vulval induction ethz.ch. The mNGr::LIN-3 fusion protein, created using CRISPR/Cas9-mediated genome engineering, exhibited wild-type vulval development, indicating its functionality ethz.ch. This polarized localization towards the ventral cortex of the AC is observed from the mid-L2 to mid-L3 stages ethz.ch.

Transgenic animals expressing lin-3::gfp have been used to study the regulation of lin-3 expression, identifying a 59 bp enhancer sufficient for AC-specific transcription nih.govbiologists.com.

RNA Interference (RNAi) as a Gene Silencing Tool

RNA interference (RNAi) has been widely used in C. elegans to reduce gene expression and study the resulting phenotypes. This technique provides a powerful method for investigating loss-of-function effects.

RNAi against lin-3 can phenocopy loss-of-function mutations, leading to vulval defects biologists.com. RNAi experiments have been used in conjunction with transgene expression to study the involvement of other factors in regulating lin-3 expression or function biologists.com. For example, RNAi against hlh-2 affected GFP expression from a lin-3::gfp construct and resulted in defects in vulval induction biologists.com.

RNAi feeding libraries have facilitated large-scale screens to identify genes involved in various processes, and while not exclusively focused on lin-3, RNAi is a standard tool used in C. elegans research that can be applied to study lin-3 interactions and pathways nih.govcsic.es. Studies investigating the synthetic multivulva genes, which redundantly antagonize the EGF/Ras pathway by repressing lin-3 expression, have utilized RNAi to examine genetic interactions nih.govnih.gov.

Cellular and Developmental Perturbation Studies

Beyond genetic manipulation, cellular and developmental perturbation studies, such as laser cell ablation, have been crucial for understanding the role of LIN-3 in specific cellular contexts and developmental processes.

Laser ablation of the anchor cell, the primary source of LIN-3 during vulval development, strongly reduces the ability of lin-3 transgenes to stimulate vulval development, confirming the AC as a critical source of the inductive signal caltech.edu. Cell ablation experiments, combined with mutant analysis, have shown that LIN-3 secretion by the AC induces the closest VPC to adopt a 1° fate and also serves as an attractive signal guiding the VPCs towards the AC duke.edu.

Perturbations in LIN-3/EGF signaling levels have been shown to impact programmed cell death, with loss of function reducing cell deaths and overexpression increasing them plos.orgnih.gov. This highlights the role of LIN-3 as an extrinsic signal promoting the death of specific cells plos.orgnih.gov.

Studies involving tissue-specific dosage perturbations of the EGF (LIN-3) and Notch pathways have been used to explore quantitative pathway interactions and their influence on developmental outcomes, revealing the robustness of the vulval cell fate pattern to variations in LIN-3 dosage nih.gov.

Laser Ablation of Signaling Cells

Laser ablation is a precise experimental technique used to eliminate specific cells during development, allowing researchers to infer the function of ablated cells by observing the resulting phenotypes. In the context of LIN-3 research, laser ablation of the anchor cell (AC) in C. elegans has been instrumental in demonstrating its necessity for vulval induction. caltech.edubiologists.complos.org Studies have shown that ablating the AC, the primary source of LIN-3 during vulval development, results in a vulvaless (Vul) phenotype, where vulval precursor cells (VPCs) fail to adopt vulval fates. caltech.edubiologists.complos.org This confirms that the AC-derived signal, later identified as LIN-3, is essential for initiating vulval development. caltech.edubiologists.com

Laser ablation experiments have also provided insights into the interplay between LIN-3 signaling and other pathways, such as the lateral signal mediated by LIN-12. When adjacent VPCs are isolated by ablating other VPCs in lin-15 mutant animals, one adopts the 1° fate and the other the 2° fate, demonstrating the lateral signal's influence. However, in animals overexpressing LIN-3, adjacent VPCs can both assume the 1° fate, indicating that high levels of the inductive signal can override the lateral signal. caltech.edu Furthermore, laser ablation of gonadal precursor cells, which prevents AC development, significantly reduces the ability of lin-3 transgenes to induce vulval development, further supporting the AC as the critical source of the inductive signal. caltech.edu Laser ablation studies, combined with genetic analysis, also suggest that LIN-3 signaling from the gonad contributes to maintaining VPC competence by preventing their fusion with the hypodermal syncytium, hyp7. pnas.org

Pharmacological Interventions (e.g., MAPK inhibitors)

Pharmacological interventions, particularly the use of inhibitors targeting components of downstream signaling pathways, are valuable tools for studying the effects of LIN-3 activation. LIN-3 signals through the LET-23 receptor tyrosine kinase, activating the Ras/MAPK pathway, which is crucial for vulval induction and other developmental processes. caltech.edunih.govvu.nlnih.gov Inhibitors of the MAPK pathway, such as MEK inhibitors, have been used to investigate the consequences of blocking this signaling cascade downstream of LIN-3. nih.govresearchgate.net

Studies using MEK1/2 inhibitors, such as U0126, have demonstrated effective growth inhibition in cell lines where the MAPK pathway is activated. researchgate.net These inhibitors can lead to the dephosphorylation of ERK1/2, a key component of the MAPK pathway, and downregulate the expression of downstream targets like CCND1 mRNA. researchgate.net The use of MAPK inhibitors in C. elegans has also shown pharmacological conformity between worm and human MAPK/ERK pathways, suggesting the nematode as a relevant model for studying the effects of these inhibitors. nih.govaacrjournals.org Aberrations in the MAPK/ERK pathway in C. elegans can be readily observed phenotypically; inhibition results in a vulvaless (Vul) phenotype, mirroring the effect of lin-3 loss-of-function mutations. nih.gov

Several MAPK inhibitors have been developed and studied, targeting different components of the pathway, including p38 MAPK. Examples include ralimetinib (B1684352) and NJK14047, which act as selective inhibitors of p38 MAPK. guidetopharmacology.orgwikipedia.org While these inhibitors are studied for various therapeutic applications, including inflammatory conditions and cancer, their use in research helps dissect the roles of specific MAPK branches downstream of signals like LIN-3. guidetopharmacology.orgwikipedia.orgmdpi.com

Quantitative Biology and Computational Modeling

Quantitative biology and computational modeling approaches are increasingly applied to understand the complex dynamics of signaling pathways initiated by proteins like LIN-3. These methods allow for the precise measurement of biological molecules and the simulation of system behavior.

Single-Molecule Fluorescence In Situ Hybridization (smFISH) for mRNA Quantification

Single-molecule fluorescence in situ hybridization (smFISH) is a powerful technique that enables the visualization and quantification of individual mRNA molecules in single cells. biorxiv.orgtandfonline.comacs.orgnih.gov This provides a high-resolution view of gene expression patterns that is not possible with bulk RNA measurement methods. biorxiv.orgnih.gov In the context of LIN-3, smFISH can be used to quantify lin-3 mRNA levels in specific cells and tissues, providing insights into its transcriptional regulation.

Studies using smFISH have shown that lin-3 EGF expression is tightly restricted to only a few tissues in wild-type animals, including the germline and the anchor cell during vulval induction. biologists.complos.org In synthetic multivulva (synMuv) double mutants, which exhibit ectopic vulval development, lin-3 EGF is ectopically expressed at low levels throughout the animal. plos.org This finding, revealed through smFISH with single mRNA molecule resolution, highlights the role of synMuv genes in repressing lin-3 expression and preventing inappropriate pathway activation. plos.org

smFISH allows for the quantification of mRNA molecules per cell, revealing significant cell-to-cell variability in gene expression levels, even within seemingly homogeneous cell populations. biorxiv.orgtandfonline.comnih.govelifesciences.org This quantitative data is crucial for developing accurate computational models of signaling dynamics. Techniques combining smFISH with immunofluorescence also allow for the simultaneous detection and quantification of mRNA and protein in single cells, providing a more complete picture of gene expression and regulation. tandfonline.com

Boolean Network Models and Dynamical Systems Analysis of Signaling Cascades

Boolean network models and dynamical systems analysis are computational approaches used to model and understand the behavior of biological networks, including signaling cascades activated by LIN-3. vu.nlnih.govresearchgate.netd-nb.info Boolean networks simplify complex biological systems by representing components (e.g., proteins, genes) as nodes with binary states (ON or OFF, active or inactive) and the interactions between them as logical rules. nih.govd-nb.infoopenbioinformaticsjournal.com

These models can capture the qualitative behavior of signaling networks and identify key regulatory interactions and potential intervention targets. nih.govd-nb.info In the context of LIN-3 signaling, Boolean networks can model the downstream Ras/MAPK pathway, representing the activation state of components like LET-23, SEM-5, LET-60, and MPK-1 based on the presence or absence of the LIN-3 signal. vu.nl

Dynamical systems analysis of these models can reveal the long-term behavior of the network, including stable states (attractors) that may correspond to different cellular fates. nih.govd-nb.infoarxiv.org While Boolean models are simplifications, they are valuable when detailed kinetic parameters are unknown. nih.govopenbioinformaticsjournal.com More complex multi-state models and the conversion of Boolean networks into ordinary differential equations can address some limitations and provide a more quantitative description of system dynamics. nih.gov Computational modeling, including Boolean networks, is becoming an important tool in systems biology and systems pharmacology to understand complex biological mechanisms and predict system behavior. louisville.eduunitn.itresearchgate.net

Evolutionary Perspectives of Lin 3 Protein Signaling

Conservation of LIN-3/EGF Pathway Components Across Metazoa

The core components of the EGF signaling pathway, including EGF ligands and their receptor tyrosine kinases (EGFRs), are broadly conserved across metazoan evolution. Receptor tyrosine kinases (RTKs) that respond to the EGF family of ligands are crucial in development and physiology across metazoa. micropublication.org Dysregulation of EGFR signaling is linked to various human cancers. micropublication.org In C. elegans, LIN-3 functions as the ligand for the LET-23 receptor, a homolog of the EGF receptor. nih.govcaltech.educaltech.edu This pathway is essential for multiple developmental processes, including vulval induction, hermaphrodite fertility, male spicule development, and neuronal cell fate specification. biologists.com The conservation of the EGFR pathway suggests its fundamental importance in cellular communication and developmental patterning throughout animal evolution. Studies have indicated that the last common metazoan ancestor likely possessed a minimal set of one EGFR and one putative EGF ligand, which subsequently underwent frequent independent expansions or losses during animal evolution. researchgate.net While C. elegans has a single LIN-3 ligand, other organisms like Drosophila melanogaster have multiple EGF ligands. researchgate.net

Divergence and Conservation in Cis-Regulatory Architecture of lin-3

Despite the conserved function and expression level of lin-3 in the anchor cell across different nematode species, the underlying cis-regulatory architecture exhibits both conservation and divergence. In C. elegans, anchor cell-specific expression of lin-3 is driven by a cis-regulatory module located upstream of the second promoter. plos.orgnih.gov A 59 bp element within this region is sufficient to drive expression in the anchor cell and acts as a transcriptional enhancer. plos.orgnih.gov This element in C. elegans requires three transcription factor binding sites for robust expression: a nuclear hormone receptor (NHR) binding site and two E-boxes. plos.orgnih.govnih.gov Mutation of any of these three elements in C. elegans leads to a significant reduction in lin-3 expression. plos.orgnih.govnih.gov

Comparative analysis in other Caenorhabditis species, such as C. angaria, reveals a divergence in this cis-regulatory requirement. C. angaria, which belongs to the Drosophilae supergroup, possesses only a single E-box in the corresponding cis-regulatory region, and the NHR-binding site appears to have evolved later, likely at the base of the Elegans group. plos.orgnih.govnih.gov Surprisingly, a transgene from C. angaria containing only this single E-box is sufficient to drive normal lin-3 expression levels in C. elegans. plos.orgnih.govnih.govresearchgate.net This indicates that while the lin-3 expression level in the anchor cell is remarkably conserved, the specific combination of cis-regulatory elements required to achieve this expression can differ significantly between species. This phenomenon highlights how conserved phenotypic outcomes can be achieved through divergent regulatory mechanisms.

Adaptive Evolution of Regulatory Mechanisms and Phenotypic Robustness

The observed divergence in the cis-regulatory architecture of lin-3 despite conserved expression levels and function in vulval induction provides an example of how regulatory mechanisms can evolve while maintaining phenotypic robustness. Phenotypic robustness refers to the ability of a biological system to maintain a certain characteristic or trait despite perturbations, whether genetic or environmental. anr.frwikipedia.org In the context of lin-3 regulation, the conserved expression level in the anchor cell contributes to the robust development of the vulva in C. elegans and related species. plos.orgnih.govnih.gov Previous studies have shown that vulval development in C. elegans is robust to a four-fold variation in lin-3/EGF genetic dose. plos.orgnih.gov

The evolution of different combinations of transcription factor binding sites in the lin-3 cis-regulatory region, while maintaining similar expression levels, suggests compensatory changes in cis elements. plos.orgnih.govresearchgate.net This implies that different regulatory inputs can converge to produce a conserved output, contributing to the robustness of the developmental process. The evolution of new cis-regulatory motifs required for cell-specific gene expression, as seen with lin-3, can occur within relatively short DNA fragments and can explain differences in regulatory element requirements between species without necessarily involving changes in trans-acting factors. plos.orgnih.govresearchgate.net This adaptability in regulatory networks, while preserving key phenotypic outcomes, is a significant aspect of adaptive evolution. nih.govpnas.orgpnas.org

Comparative Analysis in Caenorhabditis and Related Nematode Species (C. briggsae, C. angaria, Oscheius tipulae)

Comparative analysis of lin-3 expression and function across different nematode species, including C. elegans, C. briggsae, C. angaria, and Oscheius tipulae, reveals both conserved and divergent aspects of the LIN-3/EGF signaling pathway.

Studies using single-molecule FISH have shown that the mean level of lin-3 mRNA expression in the anchor cell is remarkably conserved across these species, with less than a 30% variation observed between C. elegans, Caenorhabditis species, and Oscheius tipulae. plos.orgnih.govnih.gov For instance, the mean number of lin-3 mRNA spots in the anchor cell of C. elegans is approximately 26.5, compared to 25 in C. briggsae. plos.orgnih.gov

Table 1: Mean lin-3 mRNA Spots in Anchor Cell

SpeciesMean mRNA Spots
C. elegans26.5 ± 1
C. briggsae25 ± 1
C. angariaSmall decrease compared to C. elegans
Oscheius tipulaeSmall decrease compared to C. elegans

This conserved expression level correlates with a conserved role of LIN-3 in inducing vulval fates in these species. plos.orgresearchgate.netresearchgate.net RNA interference (RNAi) experiments targeting lin-3 in C. elegans, C. briggsae, and C. remanei all result in defects in vulval cell fate patterning, indicating the conserved requirement for lin-3 activity in vulval induction. plos.orgresearchgate.net

Table 2: Comparative lin-3 RNAi Effect on Vulva Induction

SpeciesEffect of lin-3 RNAi on Vulval Fate Pattern
C. elegansDefects observed, leading to altered fate patterns
C. briggsaeDefects observed, leading to altered fate patterns
C. remaneiDefects observed, leading to altered fate patterns

However, while the inductive signal and its receptor are conserved, there can be differences in the specific contributions of downstream pathways or in the precise regulatory interactions that pattern the vulva in different species. researchgate.netresearchgate.net For example, while the EGF and Wnt pathways have qualitatively similar activities in vulval induction in C. elegans and O. tipulae, there can be quantitative differences in the effects of mutations in these pathways. researchgate.net

The divergence in cis-regulatory elements required for lin-3 expression in the anchor cell across these species, as discussed in Section 7.2, further illustrates how the genetic mechanisms underlying a conserved developmental outcome can evolve. plos.orgnih.govnih.gov For instance, the requirement for three specific transcription factor binding sites in C. elegans contrasts with the sufficiency of a single E-box in C. angaria for anchor cell expression. plos.orgnih.govnih.govresearchgate.net

Table 3: Cis-Regulatory Element Requirements for lin-3 Anchor Cell Expression

SpeciesRequired Cis-Regulatory Elements in 59 bp Enhancer
C. elegansNHR-binding site, Two E-boxes
C. angariaSingle E-box

Q & A

Q. What experimental methods are recommended for determining Lin-3 protein concentration in heterogeneous biological samples?

To quantify Lin-3 protein, use standardized assays such as the Bicinchoninic Acid (BCA) or Bradford assays, which rely on absorbance measurements calibrated against a bovine serum albumin (BSA) standard curve. Ensure triplicate measurements to calculate standard deviations and 95% confidence intervals. Include a correlation coefficient (R-value) for the standard curve to validate linearity . For error analysis, distinguish between systematic errors (e.g., pipetting inaccuracies) and random errors (e.g., spectrophotometer fluctuations) .

Q. Which databases provide reliable structural and functional annotations for Lin-3 protein?

Prioritize the Worldwide Protein Data Bank (wwPDB) for 3D structural data and UniProt for sequence annotations, post-translational modifications, and Gene Ontology (GO) terms. For ligand interaction data, use ChEMBL or dockNmine, which integrate experimental and computational protein-ligand interaction datasets . Avoid commercial compound databases like ZINC unless explicitly required for virtual screening .

Q. How can researchers validate the specificity of antibodies used in Lin-3 protein detection assays?

Perform Western blotting with knockout cell lines or siRNA-mediated Lin-3 knockdown samples to confirm antibody specificity. Cross-validate using alternative techniques like ELISA or immunoprecipitation followed by mass spectrometry (MS) to rule out off-target binding .

Advanced Research Questions

Q. How should researchers resolve conflicting functional data for Lin-3 protein across different experimental systems?

Adopt a multi-method approach:

  • Comparative analysis : Align Lin-3 sequence variants across species to identify conserved functional domains using tools like ClustalW or BLAST .
  • Structural validation : Use cryo-EM or X-ray crystallography to confirm domain architecture discrepancies .
  • Context-specific assays : Replicate experiments in physiologically relevant cell lines or organoids to assess environmental influences on function .
    Reference conflicting datasets with metadata annotations (e.g., expression conditions, post-translational modifications) to identify confounding variables .

Q. What computational strategies are effective for predicting Lin-3 protein interactions in the absence of structural data?

Leverage homology modeling via tools like SWISS-MODEL or I-TASSER, using templates from the wwPDB with ≥30% sequence identity to Lin-3. For ligand docking, employ AutoDock Vina or HADDOCK, incorporating molecular dynamics simulations to refine binding poses . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can researchers integrate multi-omics data to elucidate Lin-3’s role in cellular pathways?

  • Transcriptomics : Correlate LIN3 mRNA expression with proteomics data from SILAC or label-free MS .
  • Interactomics : Use affinity purification-MS (AP-MS) to map Lin-3 interaction networks, followed by gene set enrichment analysis (GSEA) to identify enriched pathways .
  • Metabolomics : Apply stable isotope tracing to assess metabolic flux changes in Lin-3 knockout models .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for analyzing Lin-3 protein abundance across experimental replicates?

Use ANOVA for multi-group comparisons, followed by Tukey’s post-hoc test. For non-normal distributions, apply non-parametric tests like Kruskal-Wallis. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How can researchers address low-confidence protein identifications in Lin-3 MS datasets?

Implement a two-step filtering strategy:

  • Score thresholds : Retain only peptides with X!Tandem or SEQUEST scores exceeding 95% confidence thresholds.
  • Decoy database validation : Calculate false discovery rates (FDRs) using reversed-sequence databases, accepting identifications at ≤1% FDR .

Data Reproducibility and Transparency

Q. What metadata standards should accompany Lin-3 protein datasets for reproducibility?

Include:

  • Experimental conditions (pH, temperature, buffer composition).
  • Instrument parameters (MS collision energy, chromatography gradients).
  • Data preprocessing steps (normalization, noise reduction algorithms) .
    Store raw data in repositories like PRIDE or ProteomeXchange, adhering to MIAPE guidelines .

Q. How can researchers leverage "People also ask" trends to refine Lin-3 hypotheses?

Monitor recurring questions (e.g., "Lin-3 phosphorylation sites" or "Lin-3 disease associations") to identify knowledge gaps. Update literature reviews with semantic tools like SciFinder or PubMed’s Related Articles algorithm, prioritizing high-impact journals and preprints .

Key Resources Table

Resource TypeTools/DatabasesApplicationsReferences
Structural DatawwPDB, SWISS-MODELHomology modeling, domain analysis
Functional AnnotationUniProt, Gene Ontology (GO)Pathway mapping, conserved domains
Interaction AnalysisChEMBL, STRINGLigand docking, network visualization
Experimental ReposPRIDE, ProteomeXchangeData transparency, reproducibility

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